molecular formula C11H11NOS B063257 7-Allyloxy-2-methyl-benzothiazole CAS No. 163299-43-2

7-Allyloxy-2-methyl-benzothiazole

Cat. No. B063257
CAS RN: 163299-43-2
M. Wt: 205.28 g/mol
InChI Key: SNQAMCALOPHXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Allyloxy-2-methyl-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. It is a white crystalline solid that is widely used in scientific research applications due to its unique properties. This compound has gained a lot of attention in recent years due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and material sciences.

Mechanism Of Action

The mechanism of action of 7-Allyloxy-2-methyl-benzothiazole is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits antibacterial and antifungal activities by disrupting the cell membrane and inhibiting protein synthesis.
Biochemical and Physiological Effects:
7-Allyloxy-2-methyl-benzothiazole has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes such as cyclooxygenase-2 and lipoxygenase. It also inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been found to increase the levels of reactive oxygen species in cancer cells, leading to apoptosis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 7-Allyloxy-2-methyl-benzothiazole in lab experiments is its high purity and good yield. It is also relatively easy to synthesize. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 7-Allyloxy-2-methyl-benzothiazole. One potential direction is to further investigate its potential applications in the field of material sciences. It has already been used as a fluorescent probe, but there may be other applications as well. Another direction is to investigate its potential as a therapeutic agent for other diseases such as viral infections and autoimmune disorders. Additionally, further studies on its mechanism of action and toxicity profile are needed to fully understand its potential applications.

Scientific Research Applications

7-Allyloxy-2-methyl-benzothiazole has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, it has been found to exhibit potent anti-tumor and anti-inflammatory activities. It has also been shown to have antibacterial and antifungal properties. In the field of agrochemicals, it has been found to be an effective herbicide and insecticide. Additionally, it has been used as a fluorescent probe in material sciences.

properties

CAS RN

163299-43-2

Product Name

7-Allyloxy-2-methyl-benzothiazole

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

2-methyl-7-prop-2-enoxy-1,3-benzothiazole

InChI

InChI=1S/C11H11NOS/c1-3-7-13-10-6-4-5-9-11(10)14-8(2)12-9/h3-6H,1,7H2,2H3

InChI Key

SNQAMCALOPHXFW-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C(=CC=C2)OCC=C

Canonical SMILES

CC1=NC2=C(S1)C(=CC=C2)OCC=C

synonyms

Benzothiazole, 2-methyl-7-(2-propenyloxy)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 7-hydroxy-2-methylbenzothiazole (500 mg, 3.0 mmol) in DMF (3 mL) was added K2CO3 (459 mg, 3.32 mmol) followed by allyl bromide (287 uL, 3.32 mmol). The reaction was heated at about 50° C. for about 4 hours and then poured into water. The aqueous mixture was extracted with EtOAc, the combined organic layers were dried over Na2SO4, and the solvent then removed by rotary evaporation. The resulting oil crystallized on standing to give 7-allyloxy-2-methyl-benzothiazole as yellow crystals (440 mg, 71%); LSIMS m/z 206, m.p. 38-39° C.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
459 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
287 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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